molecular formula C21H32ClN5O2 B196298 Buspirone hydrochloride CAS No. 33386-08-2

Buspirone hydrochloride

Número de catálogo: B196298
Número CAS: 33386-08-2
Peso molecular: 422.0 g/mol
Clave InChI: RICLFGYGYQXUFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de buspirona generalmente implica la alquilación de 1-(2-pirimidil)piperazina con 3-cloro-1-cianopropano para formar un compuesto intermedio. Este intermedio se somete luego a reacciones adicionales para producir Buspirona .

Métodos de producción industrial: La producción industrial del hidrocloruro de buspirona implica rutas sintéticas similares pero a mayor escala. El proceso incluye rigurosos pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de buspirona se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Anxiety Disorders

Buspirone is primarily indicated for the management of anxiety disorders. It is particularly effective in treating generalized anxiety disorder, providing short-term relief of anxiety symptoms without the sedative effects associated with other anxiolytics .

Cerebellar Ataxia

Recent studies have explored the efficacy of buspirone in treating mild to moderate cerebellar ataxia. An open-label study involving 20 patients showed significant improvements in clinical assessments among those with mild to moderate dysfunction, suggesting potential therapeutic benefits in this condition . However, further double-blind studies are warranted to confirm these findings.

Augmentation in Depression Treatment

Buspirone has been investigated as an adjunctive treatment for unipolar depression. Evidence from the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial indicates that buspirone may enhance the effectiveness of selective serotonin reuptake inhibitors (SSRIs) and mitigate their sexual side effects . Some studies suggest its utility as a standalone treatment for non-melancholic major depressive disorder .

Parkinsonian Syndrome

While buspirone has shown some potential as an anxiolytic in patients with Parkinson's disease, it is not recommended for managing parkinsonian symptoms due to possible exacerbation at higher doses . Nonetheless, it may provide symptomatic relief for anxiety in these patients.

Case Study 1: Worsening Psychosis

A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Despite initial treatment with buspirone for anxiety, the patient exhibited increased agitation and paranoid delusions, leading to discontinuation of the medication . This highlights the importance of monitoring patients with complex psychiatric histories when prescribing buspirone.

Case Study 2: Abuse Potential

Another case study documented instances of buspirone abuse through insufflation, emphasizing the need for careful prescribing practices and monitoring . The abuse potential, although lower than traditional anxiolytics, underscores the necessity for vigilance in patients with a history of substance use disorders.

Pharmacokinetics and Formulations

Buspirone hydrochloride undergoes extensive first-pass metabolism and achieves peak plasma levels within 40 to 90 minutes post-administration. Recent research on time-released formulations has demonstrated improved plasma bioavailability compared to immediate-release versions, allowing for more stable therapeutic effects .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad del hidrocloruro de buspirona: El hidrocloruro de buspirona es único en su acción selectiva sobre los receptores de serotonina sin los efectos sedantes y relajantes musculares que se observan en las benzodiazepinas. Esto lo convierte en una opción preferida para pacientes que necesitan tratamiento ansiolítico sin el riesgo de sedación o dependencia .

Actividad Biológica

Buspirone hydrochloride is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). It is classified as an azapirone and exhibits a unique mechanism of action compared to traditional anxiolytics like benzodiazepines. This article provides a comprehensive overview of the biological activity of buspirone, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies that illustrate its effects in various populations.

Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors , which are crucial in modulating anxiety and mood. This receptor interaction leads to increased serotonergic activity in the brain, particularly in areas associated with anxiety regulation, such as the amygdala and hippocampus. Unlike benzodiazepines, buspirone does not significantly affect GABA receptors and lacks muscle relaxant or anticonvulsant properties .

Key Receptor Interactions

  • 5-HT1A Receptors : Buspirone's primary site of action, where it enhances serotonergic neurotransmission.
  • 5-HT2 Receptors : Displays weak affinity; however, its role in anxiolytic effects is minimal.
  • Dopamine D2 Receptors : Acts as a weak antagonist, which may contribute to its side effect profile but not directly to anxiolytic efficacy .

Pharmacokinetics

Buspirone is characterized by low oral bioavailability (approximately 3.9% due to extensive first-pass metabolism), with peak plasma concentrations achieved within 0.9 to 1.5 hours post-administration. The elimination half-life varies significantly among individuals, ranging from 2 to 11 hours on average, with some reports indicating up to 33 hours .

Table 1: Pharmacokinetic Properties of Buspirone

PropertyValue
Oral Bioavailability~3.9%
Peak Plasma Time0.9 - 1.5 hours
Elimination Half-Life2 - 11 hours (mean)
Major Metabolites5-hydroxybuspirone, 1-PP

Clinical Efficacy

Buspirone has been shown to be effective in alleviating symptoms of anxiety, with studies indicating comparable efficacy to benzodiazepines without the associated sedation or risk of dependency . The onset of anxiolytic effects typically occurs after a delay of one to two weeks, which necessitates patient compliance and education regarding its delayed action .

Case Studies

Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Initially prescribed for anxiety management, the patient developed severe delusions and agitation after starting buspirone. Upon discontinuation, his symptoms improved significantly, highlighting potential risks associated with buspirone in vulnerable populations .

Case Study 2: Anxiolytic Efficacy
In a double-blind clinical trial involving patients with GAD, buspirone doses ranging from 15 to 30 mg/day demonstrated significant reductions in anxiety scores compared to placebo. The study emphasized buspirone's role as a viable alternative for patients seeking anxiolytic treatment without the sedative effects typical of benzodiazepines .

Side Effects and Tolerability

Buspirone is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include:

  • Headaches
  • Dizziness
  • Nervousness
  • Lightheadedness

Notably, buspirone has a limited potential for abuse and does not typically lead to withdrawal symptoms upon discontinuation .

Propiedades

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLFGYGYQXUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037193
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-08-2
Record name Buspirone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buspirone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

treating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione base with hydrogen chloride in ethanol or isopropanol under stirring at a temperature between 15° C. and 40° C. and isolating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione hydrochloride melting at 188°-191° C., or
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buspirone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Buspirone hydrochloride
Reactant of Route 3
Reactant of Route 3
Buspirone hydrochloride
Reactant of Route 4
Reactant of Route 4
Buspirone hydrochloride
Reactant of Route 5
Reactant of Route 5
Buspirone hydrochloride
Reactant of Route 6
Buspirone hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for Buspirone Hydrochloride?

A1: While the exact mechanism of action for this compound's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].

Q2: Can this compound impact hormone secretion?

A2: Research shows this compound can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].

Q3: What is the chemical structure and molecular formula of this compound?

A3: this compound is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 422 g/mol [].

Q5: Are there any spectroscopic techniques commonly used to analyze this compound?

A5: Yes, several spectroscopic techniques are employed for this compound analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].

Q6: Is this compound stable in solid form?

A6: Studies have investigated the stability of this compound in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.

Q7: How does this compound behave in different pH environments?

A7: Research indicates that the release rate of this compound from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.

Q8: What is the typical bioavailability of this compound after oral administration?

A8: this compound has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].

Q9: What strategies have been explored to improve the bioavailability of this compound?

A9: Numerous approaches have been investigated to enhance this compound bioavailability, including:

  • Intranasal Delivery: Formulating this compound into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.
  • Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing this compound bioavailability in rats [].
  • Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].
  • Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.

Q10: What types of polymers have been investigated for this compound sustained-release formulations?

A10: Various polymers have been studied for their potential in controlling this compound release, including:

  • Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in this compound tablets [, , ].
  • Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of this compound from tablets [].
  • Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from this compound tablets [].

Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A11: Several methods are employed for the quantitative analysis of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining this compound concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].
  • Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].

Q12: Are there any electrochemical methods used for this compound analysis?

A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for this compound determination []. Conductometric titration is another electrochemical method used for this purpose.

Q13: Have there been any preclinical studies investigating the potential toxicity of this compound?

A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering this compound orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.

Q14: What histological changes were observed in rat fetuses exposed to this compound?

A14: In studies where pregnant rats received this compound, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding this compound use during pregnancy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.